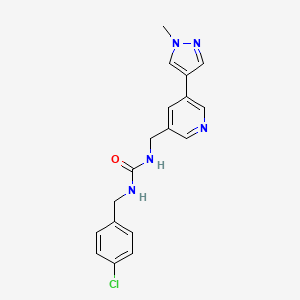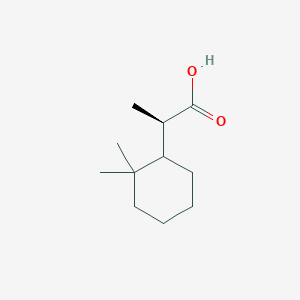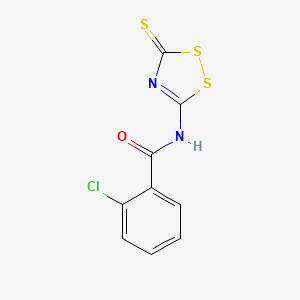![molecular formula C21H26N4O B2795808 2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-[1-(pyridin-2-yl)ethyl]prop-2-enamide CAS No. 1424704-97-1](/img/structure/B2795808.png)
2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-[1-(pyridin-2-yl)ethyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-[1-(pyridin-2-yl)ethyl]prop-2-enamide is a synthetic organic compound known for its multifaceted applications in chemistry, biology, and industry. This compound stands out for its unique structural features and potential chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps. One common method starts with the preparation of the pyrrole core. This is achieved through a condensation reaction between 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole and an appropriate aldehyde. Following this, the prop-2-enamide moiety is introduced via an amide formation reaction, often using acyl chlorides under basic conditions. The final step is the incorporation of the nitrile group through a dehydration reaction, typically using a cyanating agent.
Industrial Production Methods
Industrial production methods rely on scalable and cost-effective strategies. Multi-step synthesis is usually conducted in continuous flow reactors to ensure high yield and purity. Catalysts and automated monitoring systems are employed to optimize reaction conditions and minimize by-product formation.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation to form various oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Reduction reactions may involve agents such as lithium aluminum hydride to convert nitrile groups to amines.
Substitution: : Nucleophilic substitution reactions are common, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: : Utilizes reagents like potassium permanganate in acidic or basic media.
Reduction: : Lithium aluminum hydride or sodium borohydride are standard reagents.
Substitution: : Conditions may vary, but often involve strong nucleophiles and polar solvents.
Major Products
Oxidation: : Produces oxides and possibly carboxylic acids.
Reduction: : Results in primary amines.
Substitution: : Leads to a variety of substituted pyridine derivatives.
科学的研究の応用
2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-[1-(pyridin-2-yl)ethyl]prop-2-enamide finds extensive use in:
Chemistry: : As an intermediate in the synthesis of complex organic molecules.
Biology: : In studies of cell signaling pathways due to its potential as a ligand.
Medicine: : Investigated for its therapeutic potential in treating certain diseases owing to its bioactivity.
Industry: : Applied in the production of advanced materials and specialty chemicals.
作用機序
The compound's mechanism of action in biological systems involves interaction with molecular targets such as enzymes and receptors. The pyrrole and pyridine rings allow for strong binding affinity to various biological macromolecules. This interaction can modulate signaling pathways and enzyme activities, contributing to its effects.
類似化合物との比較
Similar Compounds
2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-[1-(pyridin-2-yl)ethyl]prop-2-enamide can be compared to compounds like:
2-cyano-3-[2,5-dimethyl-1H-pyrrol-3-yl]-N-[1-(pyridin-2-yl)ethyl]prop-2-enamide.
2-cyano-3-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-[1-(pyridin-2-yl)ethyl]prop-2-enamide.
Uniqueness
The unique structural components, such as the 2-methylpropyl substitution on the pyrrole ring, grant it distinct reactivity and binding properties.
Its combination of a pyrrole core with a nitrile and prop-2-enamide groups offers unique pathways for synthetic derivatization and biological activity.
This compound exemplifies the intricate beauty and utility of modern synthetic organic chemistry, opening doors to new research and applications.
特性
IUPAC Name |
2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]-N-(1-pyridin-2-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c1-14(2)13-25-15(3)10-18(17(25)5)11-19(12-22)21(26)24-16(4)20-8-6-7-9-23-20/h6-11,14,16H,13H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCYFLJAUWEPED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC(C)C)C)C=C(C#N)C(=O)NC(C)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
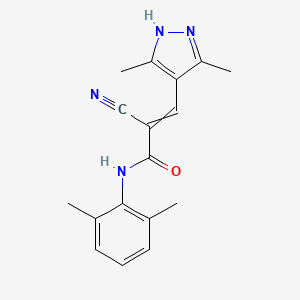
![(1-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2795726.png)
![N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}naphthalene-2-carboxamide](/img/structure/B2795728.png)
![N-(3-methylphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B2795729.png)
![N-(4-bromo-2-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2795730.png)
![(Z)-methyl 2-(6-methyl-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2795732.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2795735.png)
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2795736.png)
![2,4-dihydro-1H-spiro[1,8-naphthyridine-3,1'-cyclobutane]](/img/structure/B2795737.png)
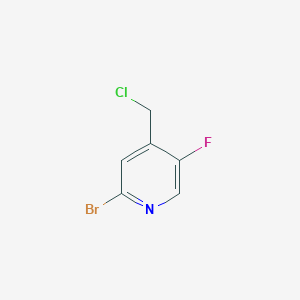
![(2R,3S)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid](/img/structure/B2795741.png)
